molecular formula C11H8N2O3 B3159459 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid CAS No. 862088-80-0

6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid

Cat. No. B3159459
CAS RN: 862088-80-0
M. Wt: 216.19 g/mol
InChI Key: CEWOYTTXUADNFS-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is a chemical compound with the formula C11H8N2O3 and a molecular weight of 216.19 . It is used for research and development .

Safety and Hazards

According to the safety data sheet, 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

The primary targets of 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid are currently unknown. This compound is a research chemical and more studies are needed to identify its specific targets .

Mode of Action

It is known that pyridinecarboxylic acids, which this compound is a derivative of, can interact with various biological targets

Biochemical Pathways

As a derivative of pyridinecarboxylic acid, it may potentially influence similar biochemical pathways . More research is needed to confirm this and identify the specific pathways affected.

Pharmacokinetics

Its molecular weight is 216.19 g/mol , which is within the range generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. As a research chemical, it is used for pharmaceutical testing , and future studies may provide more information on its effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

6-pyridin-3-yloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWOYTTXUADNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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